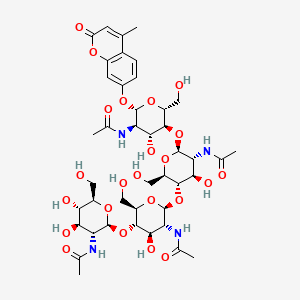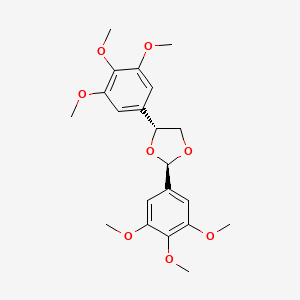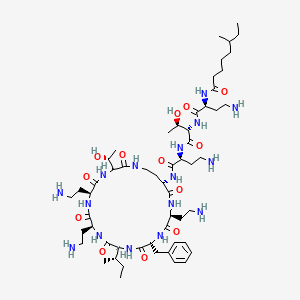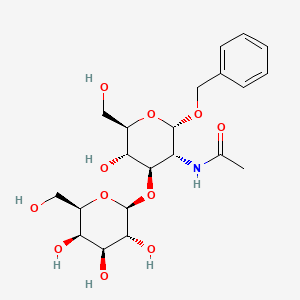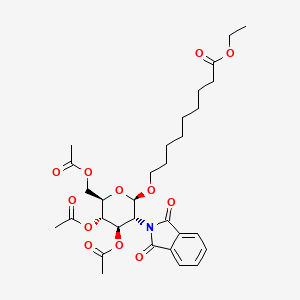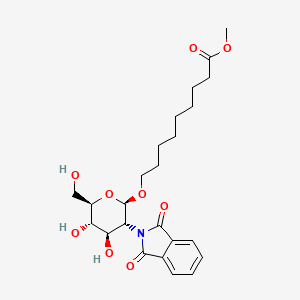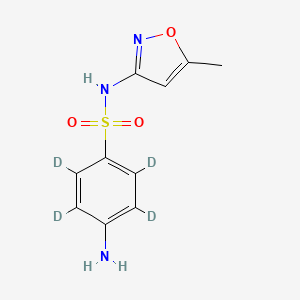
Sulfamethoxazole-d4
Descripción general
Descripción
Sulfamethoxazole-d4: is a deuterated analog of sulfamethoxazole, a sulfonamide antibiotic. The deuterium labeling involves replacing specific hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This modification is primarily used to facilitate the compound’s use as an internal standard in mass spectrometry, allowing for accurate quantification of sulfamethoxazole in biological samples .
Aplicaciones Científicas De Investigación
Chemistry: Sulfamethoxazole-d4 is used as an internal standard in analytical chemistry, particularly in mass spectrometry, to quantify sulfamethoxazole levels in complex biological matrices .
Biology: In biological research, this compound helps in studying the pharmacokinetics and pharmacodynamics of sulfamethoxazole. It allows researchers to track the absorption, distribution, metabolism, and excretion of the drug in vivo .
Medicine: this compound is used in clinical studies to monitor drug levels in patients, ensuring accurate dosing and minimizing the risk of adverse effects. It is also used in the development of new sulfonamide antibiotics .
Industry: In the pharmaceutical industry, this compound is used in quality control processes to ensure the consistency and purity of sulfamethoxazole-containing products .
Mecanismo De Acción
Sulfamethoxazole-d4, like sulfamethoxazole, exerts its effects by inhibiting the bacterial enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for bacterial growth and replication. By inhibiting this enzyme, this compound disrupts bacterial folate synthesis, leading to bacteriostasis .
Análisis Bioquímico
Biochemical Properties
Sulfamethoxazole-d4 interacts with various enzymes and proteins. It acts by inhibiting dihydropteroate synthase (DHPS), which converts pteridine and 4-aminobenzoic acid to dihydropteroate, an intermediate in folate biosynthesis .
Cellular Effects
This compound has significant effects on various types of cells. It inhibits the growth of E. coli and clinical isolates of methicillin-resistant S. aureus (MRSA) .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. It inhibits recombinant P. carinii DHPS and folate biosynthesis in situ .
Metabolic Pathways
This compound is involved in the metabolic pathway of folate biosynthesis . It interacts with the enzyme DHPS, which converts pteridine and 4-aminobenzoic acid to dihydropteroate .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sulfamethoxazole-d4 typically involves the deuteration of sulfamethoxazole. This process can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced with deuterium. One common method involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterated starting materials and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure the efficient incorporation of deuterium while maintaining the structural integrity of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Sulfamethoxazole-d4, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds:
Sulfadiazine: Another sulfonamide antibiotic with a similar mechanism of action.
Sulfisoxazole: Known for its use in treating urinary tract infections.
Sulfamethizole: Used for its antibacterial properties in various infections.
Uniqueness: Sulfamethoxazole-d4 is unique due to its deuterium labeling, which makes it particularly useful as an internal standard in mass spectrometry. This feature allows for precise quantification and tracking in pharmacokinetic and pharmacodynamic studies, setting it apart from other sulfonamide antibiotics .
Propiedades
IUPAC Name |
4-amino-2,3,5,6-tetradeuterio-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S/c1-7-6-10(12-16-7)13-17(14,15)9-4-2-8(11)3-5-9/h2-6H,11H2,1H3,(H,12,13)/i2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKIGFTWXXRPMT-QFFDRWTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NOC(=C2)C)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101016780 | |
| Record name | Sulfamethoxazole-D4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101016780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1020719-86-1, 2702538-04-1 | |
| Record name | 4-Amino-N-(5-methyl-3-isoxazolyl)benzene-2,3,5,6-d4-sulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020719-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfamethoxazole-D4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101016780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-2,3,5,6-tetradeuterio-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: Why is Sulfamethoxazole-d4 preferred as an internal standard over other compounds?
A: The use of stable isotope-labeled analogs like this compound is a cornerstone of accurate quantification using mass spectrometry. [] Because this compound possesses a nearly identical chemical structure to the analyte of interest (Sulfamethoxazole), it exhibits similar extraction recovery, ionization efficiency, and chromatographic behavior. This similarity minimizes variability during sample preparation and analysis, ultimately enhancing the accuracy and reliability of Sulfamethoxazole quantification. []
Q2: The research mentions a Liquid-Liquid Extraction method using this compound. What are the advantages of this approach?
A: Liquid-Liquid Extraction (LLE) offers several benefits for quantifying Sulfamethoxazole in complex biological matrices like human plasma. [] Firstly, LLE effectively separates the analyte and internal standard (this compound) from potentially interfering compounds present in the plasma. This cleanup step is crucial to achieve reliable and accurate quantification. [] Secondly, LLE allows for the concentration of the analyte and internal standard, thereby improving the sensitivity of the analytical method.
Q3: Can you explain the significance of the "matrix effect" mentioned in the research in the context of this compound?
A: The "matrix effect" refers to the influence of co-extracted components from the sample matrix (e.g., herbal products) on the ionization efficiency of the analyte during mass spectrometry analysis. [] Ideally, the internal standard should exhibit a similar matrix effect as the analyte. The research found that this compound showed a matrix factor (MF) ranging from 0.79 to 0.92, indicating a slight ion suppression effect. [] While this suggests that the matrix effect was relatively low, it highlights the importance of using an appropriate internal standard like this compound to correct for such effects and ensure accurate quantification.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[N-[2-(Acetamido)ethyl]-N-methylamino]-2'-carboxy-2-hydroxybenzophenone](/img/structure/B561681.png)
![Cyclohexanamine;[(2R,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate](/img/structure/B561684.png)
